3-bromo-1,8-naphthyridine-2-carboxylic Acid
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Overview
Description
3-Bromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O2. It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which it belongs, have been noted for their diverse biological activities
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present . The bromo and carboxylic acid groups in this compound could potentially influence its mode of action.
Biochemical Pathways
Given the biological activity of 1,8-naphthyridines, it is likely that this compound could affect multiple pathways .
Result of Action
1,8-naphthyridines have been noted for their diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,8-naphthyridine-2-carboxylic acid typically involves the bromination of 1,8-naphthyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in solvents like ethanol or DMF.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed:
Substitution Reactions: Formation of 3-substituted derivatives.
Oxidation and Reduction: Formation of alcohols or aldehydes.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
3-Bromo-1,8-naphthyridine-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Biological Studies: Used in the development of molecular probes and inhibitors for studying biological pathways and enzyme functions.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its photochemical properties.
Chemical Biology: Employed in the design of molecular sensors and self-assembly systems.
Comparison with Similar Compounds
1,8-Naphthyridine-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Chloro-1,8-naphthyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
3-Amino-1,8-naphthyridine-2-carboxylic acid:
Uniqueness: 3-Bromo-1,8-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-1,8-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPMMVMEAKHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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